molecular formula C10H10BrNO B1523593 4-Bromo-3,3-dimethylindolin-2-one CAS No. 870552-47-9

4-Bromo-3,3-dimethylindolin-2-one

Cat. No. B1523593
M. Wt: 240.1 g/mol
InChI Key: JOYAZIZUUBNQFV-UHFFFAOYSA-N
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Description

“4-Bromo-3,3-dimethylindolin-2-one” is a chemical compound with the CAS Number: 870552-47-9 . It has a molecular weight of 240.1 and its IUPAC name is 4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “4-Bromo-3,3-dimethylindolin-2-one” is 1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Bromo-3,3-dimethylindolin-2-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.1 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: “4-Bromo-3,3-dimethylindolin-2-one” has been used in the synthesis of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These compounds were designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .
  • Results or Outcomes: Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM . Most compounds showed only weak scavenging activity in DPPH free radical-scavenging assay . Noteworthy, additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17µM) .

Safety And Hazards

The compound is associated with certain hazards and safety precautions. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYAZIZUUBNQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3-dimethylindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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